6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazinone core. Key structural elements include:
- Core: A pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold, a bicyclic system with fused pyrazole and pyridazinone rings.
- Substituents: A tert-butyl group at position 1, which enhances steric bulk and metabolic stability. A 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain at position 6, introducing a piperidine-derived moiety with a benzyl group, likely influencing receptor binding or pharmacokinetics.
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-17-20-15-25-29(24(2,3)4)22(20)23(31)28(26-17)16-21(30)27-12-10-19(11-13-27)14-18-8-6-5-7-9-18/h5-9,15,19H,10-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGPOKYWSASKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Structure Variations: Pyrazolo[3,4-d]pyridazinone (target) vs. pyrazolo[3,4-d]pyrimidinone or pyrido[1,2-a]pyrimidinone : The pyridazinone core may offer distinct electronic properties or hydrogen-bonding capabilities compared to pyrimidinones, influencing target selectivity.
Substituent Effects :
- The 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain in the target compound introduces a lipophilic, bulky group that may enhance CNS penetration or interact with hydrophobic binding pockets, contrasting with fluorinated piperazines (e.g., in ) optimized for solubility.
- The tert-butyl group at position 1 is a common feature in analogs (e.g., ), suggesting its role in metabolic stability and steric shielding.
Pharmacological Implications :
- Benzylpiperidine derivatives are frequently associated with serotonin or dopamine receptor modulation, whereas fluorophenyl or benzothiazole groups (e.g., ) may target kinases or enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
